molecular formula C26H45NO6S B10860703 Tauro-D4-ursodeoxycholic acid

Tauro-D4-ursodeoxycholic acid

Cat. No.: B10860703
M. Wt: 503.7 g/mol
InChI Key: BHTRKEVKTKCXOH-YXQIXPMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tauro-d4-ursodeoxycholic acid is a deuterated form of tauroursodeoxycholic acid, a bile acid derivative. It is primarily used as an internal standard for the quantification of tauroursodeoxycholic acid in various analytical applications . This compound is known for its high purity and stability, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tauro-d4-ursodeoxycholic acid involves the deuteration of tauroursodeoxycholic acid. One common method includes the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Large-scale production of tauroursodeoxycholic acid, from which this compound is derived, can be achieved through fermentation processes using engineered Escherichia coli. This method involves optimizing fermentation conditions to maximize the yield of the desired product . The process includes the use of specific substrates, such as refined chicken bile powder, and controlled fermentation parameters to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Tauro-d4-ursodeoxycholic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific analytical purposes.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield oxidized bile acid derivatives, while reduction reactions can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ursodeoxycholic Acid: A bile acid used to treat gallstones and liver diseases.

    Taurochenodeoxycholic Acid: Another bile acid with similar properties to tauroursodeoxycholic acid.

    Glycoursodeoxycholic Acid: A glycine-conjugated form of ursodeoxycholic acid.

Uniqueness

Tauro-d4-ursodeoxycholic acid is unique due to its deuterated form, which provides enhanced stability and precision in analytical applications. Its high purity and specific isotopic labeling make it an invaluable tool for accurate quantification and research purposes .

Properties

Molecular Formula

C26H45NO6S

Molecular Weight

503.7 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i12D2,13D2

InChI Key

BHTRKEVKTKCXOH-YXQIXPMFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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